molecular formula C15H15ClN2O B1394357 6-Chloro-N-(4-ethylbenzyl)nicotinamide CAS No. 1215716-62-3

6-Chloro-N-(4-ethylbenzyl)nicotinamide

Cat. No.: B1394357
CAS No.: 1215716-62-3
M. Wt: 274.74 g/mol
InChI Key: DKSYVCGLCUHRJP-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-ethylbenzyl)nicotinamide is a chemical compound with the molecular formula C 15 H 15 ClN 2 O and a molecular weight of 286.75 g/mol . As a nicotinamide derivative, it is part of a class of compounds widely utilized in scientific research, particularly in medicinal chemistry and drug discovery for the synthesis and development of novel bioactive molecules . The specific substitution pattern on the nicotinamide core suggests its potential as a valuable intermediate or building block in organic synthesis. Researchers can employ this compound to explore structure-activity relationships (SAR) or to create targeted libraries for screening against various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Note: Specific and detailed information on the precise mechanism of action, primary research applications, and established biological activity for this exact compound is not available in the current search results. The information provided is based on its structural classification.

Properties

IUPAC Name

6-chloro-N-[(4-ethylphenyl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-11-3-5-12(6-4-11)9-18-15(19)13-7-8-14(16)17-10-13/h3-8,10H,2,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYVCGLCUHRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-ethylbenzyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 4-ethylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-ethylbenzyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N-(4-ethylbenzyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-ethylbenzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylbenzyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituted Aryl and Benzyl Derivatives

Key Compounds :

  • 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (6) : Exhibits 65% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL, though insufficient for clinical progression .
  • 6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) : Synthesized via alkylation of 6-chloro-N-(4-fluorophenyl)nicotinamide with bromomethylpyridine, demonstrating modular functionalization strategies .
  • 6-Chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f): Shows potent in vivo antifungal activity against Botrytis cinerea, highlighting the role of diarylamine substituents in enhancing bioactivity .

Comparison :

  • Synthetic Accessibility : The ethylbenzyl group is less electron-withdrawing than fluorophenyl or chlorophenyl substituents, possibly simplifying synthesis under mild conditions .

Heterocyclic and Morpholino Derivatives

Key Compounds :

  • 6-Chloro-N-(6-methylbenzo[d]thiazol-2-yl)nicotinamide (21) : Synthesized in 79% yield, with crystallization in MeOH/CH₂Cl₂ (95:5), indicating moderate solubility .
  • 6-Chloro-N-(2-(2,6-dimethylmorpholino)phenyl)nicotinamide (2d): Features a morpholino group, contributing to a calculated molecular weight of 346.13 g/mol and logP ~2.5 (inferred from HRMS data) .
  • 6-Chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)nicotinamide (CT1-83) : Incorporates an oxadiazole ring, enhancing electronic properties for broad-spectrum antibiotic development .

Comparison :

  • Crystallinity : Unlike 21 , which crystallizes in mixed solvents, the ethylbenzyl substituent may reduce crystallinity due to increased flexibility, impacting formulation .

Key Compounds :

  • 6-Chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]nicotinamide (3e): Potent cholinesterase inhibitor (EeAChE IC₅₀ = 67 nM; EqBuChE IC₅₀ = 153 nM) with non-hepatotoxic and anti-amyloidogenic properties .
  • 6-Chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide : Patent-derived compound with modifications for enhanced pharmacokinetics .

Comparison :

  • Antifungal vs. Antibacterial Activity : Unlike 3f , which targets fungi, the ethylbenzyl group’s hydrophobicity may shift activity toward Gram-positive bacteria, though this remains speculative without direct data .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Calculated) Solubility Profile
6-Chloro-N-(4-ethylbenzyl)nicotinamide ~316.8 ~3.2 Low (inferred from )
2d (Morpholino derivative) 346.13 ~2.5 Moderate (MeOH/CH₂Cl₂)
CT1-83 (Oxadiazole derivative) ~393.7 ~3.8 Low (pyridine synthesis)

Biological Activity

6-Chloro-N-(4-ethylbenzyl)nicotinamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinamide derivatives. Its molecular formula is C13H14ClN3OC_{13}H_{14}ClN_3O, with a molecular weight of approximately 265.72 g/mol. The compound features a chloro group at the 6-position and an ethylbenzyl substituent at the nitrogen atom, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, particularly in enzymatic pathways related to cellular metabolism and signaling. The compound may act as an inhibitor or modulator of specific enzymes involved in these pathways, leading to altered cellular responses.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for metabolic processes, potentially affecting cell proliferation and survival.
  • Receptor Interaction : It could interact with receptors involved in signaling pathways, influencing physiological responses.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains. This suggests potential applications in treating infections, although further research is needed to establish efficacy and mechanisms.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy Study :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups.
    • Results indicated a dose-dependent response, suggesting that higher concentrations lead to more pronounced effects.
  • Antimicrobial Activity Assessment :
    • In vitro tests showed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics.
    • Further investigations are required to explore the mechanism behind this antimicrobial action.
  • Inflammatory Response Modulation :
    • In a model of induced inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in modulating immune responses.

Data Summary Table

Biological ActivityObservationsReferences
AntitumorInduces apoptosis in cancer cell linesStudy on breast cancer
AntimicrobialEffective against S. aureus and E. coliIn vitro antimicrobial tests
Anti-inflammatoryReduces TNF-alpha and IL-6 levelsInflammatory model study

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 6-Chloro-N-(4-ethylbenzyl)nicotinamide, and how are intermediates characterized?

  • Answer : The synthesis typically involves multi-step organic reactions, starting with nicotinic acid derivatives and 4-ethylbenzylamine. Key steps include amide bond formation (e.g., coupling reagents like EDC/HOBt) and chlorination at the 6-position. Intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C), IR, and mass spectrometry. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control, and catalyst efficiency .

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR detects proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm). Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Comparative analysis with PubChem data (e.g., InChIKey, canonical SMILES) ensures structural alignment .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Answer : Initial screens include in vitro cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial susceptibility testing (MIC determination). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for benchmarking .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to improve yield and scalability?

  • Answer : A 2³ factorial design evaluates three factors: reaction temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions. For example, higher temperatures may accelerate amide formation but risk side reactions, requiring trade-off analysis .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Conduct meta-analysis of existing studies to identify variables (e.g., cell line heterogeneity, assay protocols). Validate findings via independent replication under standardized conditions. Use statistical tools (ANOVA, t-tests) to assess significance, and apply Hill slopes to compare dose-response efficacy across studies .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., kinases, GPCRs). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models prioritize substituents (e.g., chloro vs. bromo analogs) for enhanced binding .

Q. How can researchers integrate this compound into a mechanistic study of its pharmacological effects?

  • Answer : Use CRISPR-Cas9 gene editing to knockout putative targets in cell lines, followed by rescue experiments. Western blotting or ELISA quantifies downstream biomarkers (e.g., phosphorylated proteins). Isotope-labeled analogs (¹⁴C/³H) track metabolic pathways in in vivo models .

Methodological Frameworks

Q. What theoretical frameworks guide the development of this compound as a therapeutic candidate?

  • Answer : Structure-activity relationship (SAR) theories link substituent effects (e.g., chloro group’s electronegativity) to bioactivity. Pharmacokinetic/pharmacodynamic (PK/PD) models predict absorption and target engagement. Framework alignment with NIH guidelines ensures translational relevance .

Q. How should researchers design a multi-omics study to explore off-target effects of this compound?

  • Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in treated vs. control cells. Pathway enrichment analysis (KEGG, Reactome) identifies dysregulated networks. Machine learning (PCA, clustering) integrates omics layers to prioritize high-risk off-targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.